3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one 3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one Calycosin-7-O-beta-D-glucoside is a glycosyloxyisoflavone that is calycosin substituted by a beta-D-glucopyranosyl residue at position at 7 via a glycosidic linkage. It is a hydroxyisoflavone, a monosaccharide derivative, a member of 4'-methoxyisoflavones and a 7-hydroxyisoflavones 7-O-beta-D-glucoside. It is functionally related to a calycosin.
Calycosin 7-O-glucoside is a natural product found in Glycyrrhiza pallidiflora, Maackia amurensis, and other organisms with data available.
See also: Astragalus propinquus root (part of).
Brand Name: Vulcanchem
CAS No.: 20633-67-4
VCID: VC21343771
InChI: InChI=1S/C22H22O10/c1-29-15-5-2-10(6-14(15)24)13-9-30-16-7-11(3-4-12(16)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1
SMILES:
Molecular Formula: C22H22O10
Molecular Weight: 446.4 g/mol

3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

CAS No.: 20633-67-4

Cat. No.: VC21343771

Molecular Formula: C22H22O10

Molecular Weight: 446.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one - 20633-67-4

CAS No. 20633-67-4
Molecular Formula C22H22O10
Molecular Weight 446.4 g/mol
IUPAC Name 3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C22H22O10/c1-29-15-5-2-10(6-14(15)24)13-9-30-16-7-11(3-4-12(16)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1
Standard InChI Key WACBUPFEGWUGPB-MIUGBVLSSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Canonical SMILES COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Chemical Structure and Physicochemical Properties

Molecular Architecture

Calycosin-7-O-β-D-glucoside is characterized by a chromen-4-one backbone substituted with a 3-hydroxy-4-methoxyphenyl group at position 3 and a β-D-glucopyranosyl moiety at position 7. The glucoside unit is attached via a glycosidic bond to the hydroxyl group of the aglycone calycosin, forming a stable O-glycoside . Stereochemical configurations at positions 2S, 3R, 4S, 5S, and 6R in the glucopyranosyl ring are critical for its biological activity and interaction with cellular targets .

Table 1: Key Molecular Properties of Calycosin-7-O-β-D-Glucoside

PropertyValueSource
Molecular FormulaC22H22O10\text{C}_{22}\text{H}_{22}\text{O}_{10}
Molar Mass446.41 g/mol
Melting Point220–228°C
SolubilityMethanol, ethanol
Density1.545 g/cm³
pKa9.48 ± 0.10

Spectral and Computational Data

Nuclear magnetic resonance (NMR) analyses confirm the structure through distinct signals for the aromatic protons (δ 6.8–7.4 ppm), methoxy group (δ 3.8 ppm), and anomeric proton of the glucoside (δ 5.2 ppm) . High-performance liquid chromatography (HPLC) methods achieve >95% purity for pharmacological studies . Computational descriptors, including InChI (InChI=1S/C22H22O10/c1-29-15-5-2-10(6-14(15)24)13-9-30-16-7-11(3-4-12(16)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1), further validate its stereochemical integrity .

Natural Sources and Biosynthesis

Plant Origins

Caly is primarily extracted from the roots of Astragalus membranaceus (Huangqi), a traditional Chinese medicinal herb . Isolation involves solvent extraction (chloroform:methanol gradients) followed by silica gel chromatography, yielding 63.04 mg of pure compound per 500 g of raw material . It is also reported in Glycyrrhiza pallidiflora and Maackia amurensis, albeit in lower concentrations .

Synthetic Pathways

While natural extraction remains the primary source, semi-synthetic routes have been explored. These involve glycosylation of calycosin (aglycone) using UDP-glucosyltransferases (UGTs) to attach the β-D-glucopyranosyl group at position 7 . Enzymatic methods achieve higher regioselectivity compared to chemical synthesis, minimizing byproducts like 4'-O-glucosides .

Pharmacological Activities

Osteogenic Effects

Caly enhances osteoblast differentiation in human mesenchymal stem cells (MSCs) at concentrations of 0.1–30 μM, as evidenced by increased alkaline phosphatase (ALP) activity and alizarin red S (ARS) staining . It upregulates runt-related transcription factor 2 (RUNX2), a master regulator of osteogenesis, through BMP2 and Wnt3a signaling pathways .

Table 2: In Vivo Osteogenic Efficacy of Caly

ParameterResult (26.8 mg/kg, 14 days)Model
Infarct Volume Reduction42%MCAO Rats
Blood-Brain Barrier IntegrityImprovedIschemic Rats
Histological DamageSignificant ReductionMCAO Rats

Neuroprotective Properties

In middle cerebral artery occlusion (MCAO) models, intraperitoneal administration of Caly (26.8 mg/kg) reduces infarct volume by 42% and preserves blood-brain barrier (BBB) integrity by inhibiting matrix metalloproteinases (MMPs) . It also upregulates caveolin-1 (cav-1) and tight junction proteins, mitigating cerebral ischemia-reperfusion injury .

Antimicrobial Activity

Caly exhibits selective growth inhibition against pathogenic gut bacteria (Clostridium, Bacteroides) while sparing commensal probiotics (Lactobacillus, Bifidobacterium) . This modulation of intestinal flora is attributed to its demethylation and dehydroxylation metabolites, which exert bacteriostatic effects .

Mechanisms of Action

Signaling Pathway Modulation

Caly activates BMP2/Smad and Wnt/β-catenin pathways in MSCs, leading to nuclear translocation of β-catenin and phosphorylation of Smad1/5/8 . Concurrently, it inhibits glycogen synthase kinase-3β (GSK-3β), stabilizing β-catenin to promote RUNX2 transcription .

Metabolic Interactions

Human intestinal bacteria metabolize Caly via hydrolysis (cleaving the glucoside bond), demethylation, and acetylation, producing six major metabolites . These metabolites, particularly calycosin (aglycone), exhibit enhanced bioavailability and prolonged half-life in systemic circulation .

Table 3: Key Metabolic Pathways of Caly

PathwayEnzymes InvolvedMetabolites
Hydrolysisβ-GlucosidasesCalycosin
DemethylationCytochrome P450s3'-Hydroxycalycosin
AcetylationAcetyltransferases7-O-Acetylcalycosin

Pharmacokinetics and Bioavailability

Excretion

Approximately 65% of the administered dose is excreted in urine as glucuronide conjugates, while 30% is eliminated via fecal routes as sulfated metabolites .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator